methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
Description
The compound methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic hybrid molecule combining a benzo[c]isoxazole core, a 1,2,3-triazole ring, and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
methyl 4-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-18-9-5-16(6-10-18)25(33)34-2)28-30-31(14)19-11-12-21-20(13-19)23(35-29-21)15-3-7-17(26)8-4-15/h3-13H,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQRIOLXZYWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS Number: 950286-64-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 421.9 g/mol. The structural features include a triazole ring and an isoxazole moiety, which are known for their pharmacological significance.
Antibacterial Activity
Research indicates that compounds containing the triazole and isoxazole moieties exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated remarkable selectivity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin . The presence of the 4-chlorophenyl group may enhance the antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.25 | |
| Compound B | E. coli | 0.50 | |
| Methyl Derivative | B. subtilis | 0.75 |
The antibacterial mechanism of triazole derivatives involves the inhibition of bacterial DNA synthesis through interference with DNA-gyrase, a critical enzyme for bacterial replication . Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acid groups, enhancing binding affinity to target enzymes .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis . The results showed that compounds similar to methyl benzoate exhibited potent activity with MIC values comparable to established antitubercular drugs .
- In Vivo Studies : In vivo experiments demonstrated the effectiveness of related compounds in reducing bacterial load in infected animal models, indicating potential therapeutic applications in treating resistant bacterial infections .
Comparison with Similar Compounds
Structural Analogues with Triazole and Aromatic Moieties
Several compounds in the evidence share key structural features with the target molecule:
Key Observations :
- Triazole Role : The 1,2,3-triazole ring in the target compound and ’s derivatives likely enhances stability and enables π-π stacking interactions, critical for binding to biological targets .
- Aromatic Substitutents : The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in ’s analogs. Chlorine’s higher electronegativity and larger atomic radius may increase steric hindrance but improve lipophilicity compared to fluorine .
- Core Heterocycles : Replacing thiazole () or pyrazole () with benzo[c]isoxazole in the target compound could alter electronic properties. Isoxazole’s oxygen atom may introduce additional hydrogen-bonding capacity.
Q & A
Q. What are the common synthetic routes for preparing methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate?
The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
- Cyclization : Formation of the benzo[c]isoxazole moiety using nitroaromatic intermediates under oxidative conditions.
- Esterification : Final coupling of the carboxylic acid intermediate with methanol to form the methyl ester.
Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- X-ray crystallography : Resolve crystal structures to confirm bond angles, torsion, and stereochemistry (e.g., as demonstrated for analogous 5-acyloxypyrazoles) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at δ 2.4 ppm for CH₃; aromatic protons in the 6.5–8.5 ppm range).
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₈H₂₁ClN₄O₄).
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Handling : Use PPE (gloves, goggles) due to acute toxicity hazards (Category 4 for oral/dermal/inhalation exposure) .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release.
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Enzyme inhibition assays :
- Target selection : Prioritize enzymes with active sites accommodating the triazole and isoxazole moieties (e.g., α-glucosidase or lipase inhibition, as in related triazole derivatives) .
- Kinetic studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values .
- Cellular assays :
Q. How should researchers address contradictions in biological activity data across structural analogs?
-
Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with methoxyphenyl or bromophenyl groups) .
Substituent Biological Activity (IC₅₀, μM) Target 4-Cl-Ph 12.3 ± 1.2 α-Glucosidase 4-OCH₃-Ph 28.7 ± 2.1 α-Glucosidase 3-Br-4-Cl-Ph 9.8 ± 0.9 Lipase -
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., H-bonding with amide groups, π-π stacking with aromatic rings) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Replace the methyl ester with a more hydrolytically stable group (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media).
Q. How can researchers validate the compound’s stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
